

An In-depth Technical Guide to 5-Chloro-N-(cyclohexyl-d11)pentanamide

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Compound of Interest

Compound Name: 5-Chloro-N-cyclohexylpentanamide-d11

Cat. No.: B585331

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Chloro-N-(cyclohexyl-d11)pentanamide, a deuterated isotopologue of 5-Chloro-N-cyclohexylpentanamide. The non-deuterated form is a known intermediate in the synthesis of the pharmaceutical agent Cilostazol and is also monitored as a process-related impurity.[1][2] The deuterated version serves as an internal standard for pharmacokinetic studies and as a reference material in analytical methods for quantifying Cilostazol and its impurities. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its primary application in pharmaceutical analysis.

Chemical Identity and Properties

The IUPAC name for this compound is 5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide.[3] It is a stable isotope-labeled version of 5-Chloro-N-cyclohexylpentanamide.

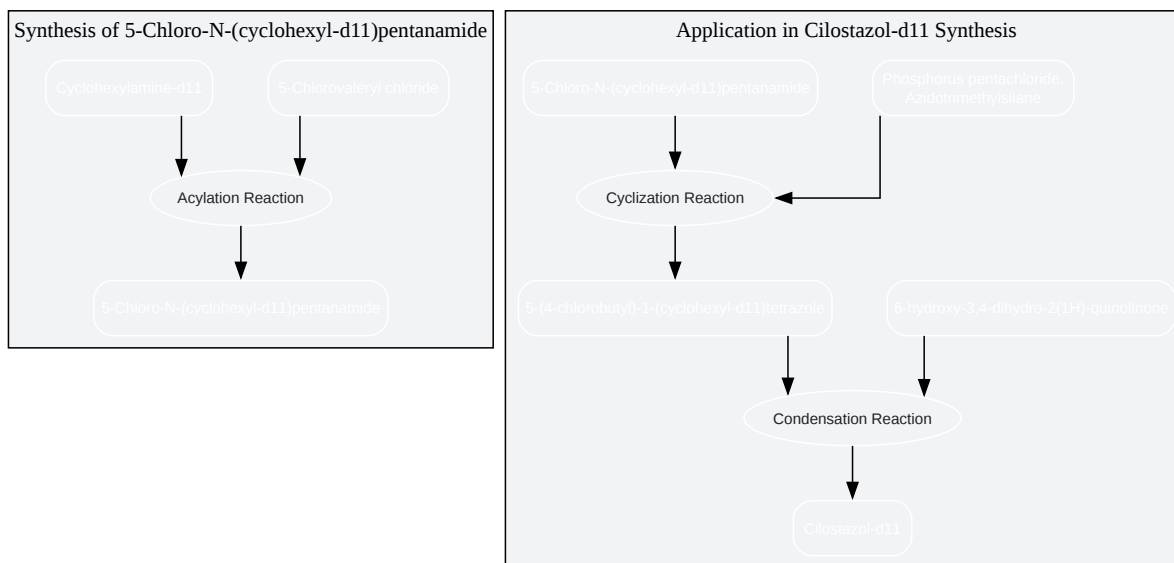
Physicochemical Data

The following table summarizes the key physicochemical properties of both the deuterated and non-deuterated forms of the compound for easy comparison.

Property	5-Chloro-N-(cyclohexyl-d11)pentanamide	5-Chloro-N-cyclohexylpentanamide
CAS Number	1073608-18-0[3]	15865-18-6[4]
Molecular Formula	C ₁₁ H ₉ D ₁₁ ClNO[5]	C ₁₁ H ₂₀ ClNO[4]
Molecular Weight	228.80 g/mol [5]	217.73 g/mol [1]
Accurate Mass	228.1924 Da[3]	217.1233420 Da[1]
Appearance	White to Off-White Solid (presumed)	White to Off-White Solid[6]
Solubility	Soluble in organic solvents such as ethanol and ether; slightly soluble in water (presumed).[7]	Soluble in organic solvents such as ethanol and ether; slightly soluble in water.[7]

Synthesis and Application Workflow

The primary role of 5-Chloro-N-(cyclohexyl-d11)pentanamide is as a synthetic intermediate and an analytical standard. The following diagram illustrates its synthesis and subsequent use in the synthesis of Cilostazol-d11.



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Synthesis and application of the target compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 5-Chloro-N-cyclohexylpentanamide. The synthesis of the deuterated analogue, 5-Chloro-N-(cyclohexyl-d11)pentanamide, would follow the same procedure, substituting cyclohexylamine with cyclohexylamine-d11.

Synthesis of 5-Chloro-N-cyclohexylpentanamide

This protocol is adapted from established synthetic methods.[2][8]

Materials:

- 5-Chlorovaleryl chloride
- Cyclohexylamine
- Triethylamine
- Dimethylaminopyridine (catalytic amount)
- Dichloromethane
- Water
- Saturated aqueous sodium hydrogen carbonate
- Saturated aqueous ammonium chloride
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

- A solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) is prepared and cooled to 0°C in an ice bath.[2]
- A separate solution containing cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol), and a catalytic amount of dimethylaminopyridine (0.02 g) in dichloromethane (300 ml) is prepared.[2]
- The cyclohexylamine solution is added dropwise to the stirred 5-chlorovaleryl chloride solution at 0°C.[2]
- The resulting mixture is stirred for 2 hours at 0°C, followed by an additional 16 hours at room temperature.[2]

- The reaction mixture is then diluted with dichloromethane (400 ml).[2]
- The organic layer is washed sequentially with water (3 x 200 ml), saturated aqueous sodium hydrogen carbonate (3 x 100 ml), saturated aqueous ammonium chloride (3 x 100 ml), and brine (2 x 100 ml).[2]
- The washed organic layer is dried over anhydrous sodium sulfate.[2]
- The solvent is removed under reduced pressure to yield the crude product.[2]
- The crude product is recrystallized from an ethyl acetate-hexane mixture to afford pure 5-Chloro-N-cyclohexylpentanamide as a colorless crystalline solid.[2]

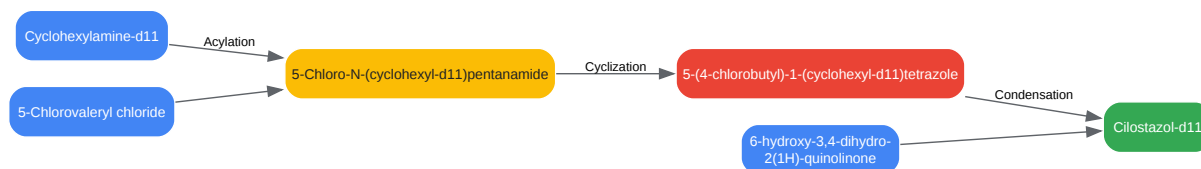
Application in Drug Development

5-Chloro-N-cyclohexylpentanamide is a key intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[6] The deuterated analogue, 5-Chloro-N-(cyclohexyl-d11)pentanamide, is crucial for the synthesis of Cilostazol-d11, which is used as an internal standard in pharmacokinetic and metabolic studies of Cilostazol. The use of stable isotope-labeled internal standards is a gold standard in bioanalytical method development, providing high accuracy and precision in the quantification of the drug and its metabolites in biological matrices.

The synthesis of Cilostazol from 5-Chloro-N-cyclohexylpentanamide involves a cyclization reaction to form the tetrazole ring, followed by a condensation reaction with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting materials to the final deuterated pharmaceutical agent, highlighting the position of 5-Chloro-N-(cyclohexyl-d11)pentanamide in this pathway.



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Synthetic pathway to Cilostazol-d11.

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